![molecular formula C15H11FN2O3 B2949711 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-74-1](/img/structure/B2949711.png)
4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been synthesized from furan-2-carboxylic acid hydrazide .
Synthesis Analysis
While specific synthesis information for “4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide” is not available, similar compounds such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H[1,2,4]-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .Scientific Research Applications
- Researchers have synthesized various derivatives of isoxazole, including those with a furan-2-yl moiety, and tested their antifungal properties. For instance, 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles demonstrated in vitro antifungal activity against B. cinerea and R. cerealis .
- The compound’s structure suggests potential fungicidal properties. Further investigations could explore its efficacy against fungal pathogens .
- The compound belongs to the nitrofurans, which contain a furan ring with a nitro group. It specifically targets the protein aldose reductase .
- Among tested compounds, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol demonstrated promising anticancer activity. Understanding its mechanism of action and optimizing its structure could lead to novel cancer therapeutics .
- Isoxazoles have been explored as anti-inflammatory agents. Substituted isoxazole derivatives may exhibit anti-inflammatory effects, making this compound a potential candidate for further investigation .
- Isoxazoles have shown promise as antiviral agents, and some derivatives possess anticonvulsant properties. Investigating this compound’s effects on viral infections and neuronal activity could yield valuable insights .
Antifungal Activity
Fungicides
Aldose Reductase Inhibition
Anticancer Potential
Anti-Inflammatory Properties
Antiviral and Anticonvulsant Activities
Future Directions
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities and therapeutic potential.
Mode of Action
The isoxazole ring in the compound is known to impart different activities . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.
properties
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDUMKILASRQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide |
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